(3-Methoxy-2,5-dimethylphenyl)boronic acid
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Overview
Description
(3-Methoxy-2,5-dimethylphenyl)boronic acid is an organoboron compound that plays a significant role in organic synthesis, particularly in the Suzuki-Miyaura coupling reaction. This reaction is widely used for forming carbon-carbon bonds, making the compound valuable in the synthesis of various organic molecules, including pharmaceuticals and agrochemicals .
Preparation Methods
Synthetic Routes and Reaction Conditions: The preparation of (3-Methoxy-2,5-dimethylphenyl)boronic acid typically involves the borylation of the corresponding aryl halide. One common method is the palladium-catalyzed borylation of aryl halides using bis(pinacolato)diboron (B2Pin2) as the boron source. The reaction is carried out in the presence of a base, such as potassium acetate, and a palladium catalyst, such as palladium(II) acetate, under an inert atmosphere .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to maximize yield and minimize costs. This includes using more efficient catalysts, optimizing reaction times, and employing continuous flow reactors to enhance production efficiency .
Chemical Reactions Analysis
Types of Reactions: (3-Methoxy-2,5-dimethylphenyl)boronic acid undergoes various chemical reactions, including:
Suzuki-Miyaura Coupling: This reaction involves the coupling of the boronic acid with an aryl or vinyl halide in the presence of a palladium catalyst and a base.
Protodeboronation: This reaction involves the removal of the boron moiety, typically using acidic conditions or transition metal catalysts.
Common Reagents and Conditions:
Suzuki-Miyaura Coupling: Palladium catalyst, base (e.g., potassium carbonate), and aryl or vinyl halide.
Oxidation: Hydrogen peroxide or sodium perborate.
Protodeboronation: Acidic conditions or transition metal catalysts.
Major Products:
Suzuki-Miyaura Coupling: Biaryls or substituted alkenes.
Oxidation: Corresponding phenols.
Protodeboronation: De-boronated aromatic compounds.
Scientific Research Applications
(3-Methoxy-2,5-dimethylphenyl)boronic acid has numerous applications in scientific research:
Mechanism of Action
The primary mechanism of action for (3-Methoxy-2,5-dimethylphenyl)boronic acid is its participation in the Suzuki-Miyaura coupling reaction. The reaction involves the following steps:
Oxidative Addition: The palladium catalyst inserts into the carbon-halogen bond of the aryl halide, forming a palladium-aryl complex.
Transmetalation: The boronic acid transfers its aryl group to the palladium complex, forming a new carbon-carbon bond.
Reductive Elimination: The palladium catalyst is regenerated, and the coupled product is released.
Comparison with Similar Compounds
(3-Methoxy-2,5-dimethylphenyl)boronic acid can be compared with other boronic acids, such as:
Phenylboronic acid: Lacks the methoxy and dimethyl substituents, making it less sterically hindered and potentially less selective in certain reactions.
4-Methoxyphenylboronic acid: Similar in structure but lacks the dimethyl groups, which can affect its reactivity and selectivity.
3,5-Dimethylphenylboronic acid: Lacks the methoxy group, which can influence its electronic properties and reactivity.
The uniqueness of this compound lies in its specific substitution pattern, which can provide unique reactivity and selectivity in various chemical reactions .
Properties
IUPAC Name |
(3-methoxy-2,5-dimethylphenyl)boronic acid |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H13BO3/c1-6-4-8(10(11)12)7(2)9(5-6)13-3/h4-5,11-12H,1-3H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BGMXLHSXUNBXOR-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=CC(=CC(=C1C)OC)C)(O)O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H13BO3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
180.01 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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